molecular formula C12H16N2O2 B13908084 benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate

benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate

Cat. No.: B13908084
M. Wt: 220.27 g/mol
InChI Key: PPUBHDIIKVQLMJ-LLVKDONJSA-N
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Description

Benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate (CAS 1932130-51-2) is a chiral azetidine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate and key building block for the construction of more complex, biologically active molecules. The azetidine ring, a four-membered nitrogen-containing heterocycle, provides valuable rigidity to molecular structures compared to five- and six-membered rings, enabling stereoselective functionalization and influencing the conformational properties of resulting compounds . This chiral building block is particularly valuable for researching potential treatments for metabolic and inflammatory diseases. Azetidine derivatives have demonstrated substantial therapeutic potential and are investigated as key components in pharmaceutical compounds targeting these conditions . The stereochemistry of the compound is carefully defined, with the (2R) configuration providing a specific three-dimensional orientation that can be essential for biological activity and receptor binding. The molecule features both a protected amine (as the benzyl carbamate) and a primary amine, allowing for selective derivatization and incorporation into more complex structures. The compound's molecular formula is C12H16N2O2 with a molecular weight of 220.27 g/mol . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Proper storage conditions and handling procedures should be followed to maintain compound stability and purity.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate

InChI

InChI=1S/C12H16N2O2/c13-8-11-6-7-14(11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2/t11-/m1/s1

InChI Key

PPUBHDIIKVQLMJ-LLVKDONJSA-N

Isomeric SMILES

C1CN([C@H]1CN)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(C1CN)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of Alkyl 2-(bromomethyl)acrylates as Precursors

The initial step involves the preparation of alkyl 2-(bromomethyl)acrylates, which serve as pivotal intermediates for subsequent ring formation. These compounds can be synthesized via bromination of alkyl 2-(bromomethyl)acrylates or related allylamines, which undergo electrophile-induced bromocyclization to yield aziridines or azetidines depending on reaction conditions.

  • Amination of alkyl 2-(bromomethyl)acrylates with amines such as tert-butylamine or tert-pentylamine in the presence of a base (e.g., triethylamine) in dichloromethane at 0 °C leads to alkyl 2-[(alkylamino)methyl]acrylates with high yields (91-98%).

Base-Induced Cyclization to Azetidine Ring

  • The alkyl 2-[(alkylamino)methyl]acrylates undergo base-induced intramolecular cyclization to form azetidine-3-carboxylate derivatives. This cyclization is typically achieved by treating the brominated intermediates with a base, which promotes ring closure via nucleophilic substitution at the bromomethyl position.

  • The reaction favors formation of aziridines kinetically, but thermal isomerization can convert aziridines into the more thermodynamically stable azetidine derivatives.

Protection and Functionalization

  • The azetidine nitrogen is commonly protected as a carbamate, often using benzyl chloroformate to yield benzyl carbamate derivatives such as benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate.

  • The aminomethyl substituent at the 2-position is introduced or unmasked through nucleophilic substitution reactions on the bromo-substituted carbon center, allowing for further functionalization with carbon, sulfur, oxygen, or nitrogen nucleophiles.

Alternative Synthetic Routes via Aziridine Intermediates

  • Another approach involves the preparation of 2-carboxy-l-sulfinylaziridine compounds, which can be treated with acid or base to yield N-hydrogen aziridines or ring-opened 1,2-aminoalcohols. These intermediates can be further manipulated to obtain azetidine derivatives with high diastereomeric excess and yield.

  • This method benefits from the availability of optically enriched sulfinimines as starting materials, enabling stereoselective synthesis.

Summary Table of Key Synthetic Steps and Conditions

Step Reagents/Conditions Outcome Yield (%) Reference
Amination of alkyl 2-(bromomethyl)acrylates tert-butylamine or tert-pentylamine, triethylamine, CH2Cl2, 0 °C Alkyl 2-[(alkylamino)methyl]acrylates 91-98
Base-induced cyclization Base (e.g., triethylamine or other bases) Azetidine-3-carboxylate derivatives High
Protection of azetidine N Benzyl chloroformate, suitable base Benzyl carbamate azetidine derivatives High
Sulfinylaziridine treatment Acid or base N-hydrogen aziridines or aminoalcohols High

Research Findings and Analysis

  • The synthetic routes described provide efficient access to this compound with high stereocontrol, essential for biological activity and foldamer applications.

  • The use of bromomethyl intermediates allows versatile functionalization, expanding the scope for derivative synthesis.

  • The sulfinylaziridine approach offers an advantage in stereoselectivity due to chiral sulfinimine precursors, enabling preparation of enantiomerically enriched azetidine derivatives.

  • The methodologies are supported by extensive characterization data including NMR, IR, and mass spectrometry, confirming the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Stereoisomeric Analogues

  • Benzyl (2S)-2-(Aminomethyl)azetidine-1-carboxylate The (2S)-enantiomer (CAS 1932391-34-8) shares identical functional groups but differs in stereochemistry at the 2-position. This enantiomeric pair may exhibit divergent biological activity, solubility, or pharmacokinetic profiles due to stereospecific interactions with chiral environments (e.g., enzymes or receptors). The molecular weight (220.27 g/mol) and formula (C₁₂H₁₆N₂O₂) are identical to the (2R)-form, but optical rotation and crystal packing would differ significantly .

Azetidine vs. Pyrrolidine Derivatives

  • (2R,3S)-Benzyl 2-(Aminomethyl)-3-hydroxypyrrolidine-1-carboxylate This pyrrolidine analogue incorporates a five-membered ring and a hydroxyl group at the 3-position. The hydroxyl group introduces additional hydrogen-bonding capacity, which could improve aqueous solubility but may also increase metabolic susceptibility .
  • (2R,4R)-Benzyl 2-(Aminomethyl)-4-hydroxypyrrolidine-1-carboxylate HCl With a hydroxyl group at the 4-position, this derivative (C₁₃H₁₈N₂O₃, MW 250.29 g/mol) demonstrates how substituent positioning alters physicochemical properties. The HCl salt form improves crystallinity and solubility in polar solvents .

Functional Group Variations

  • Methyl (2R)-1-Benzylazetidine-2-carboxylate Replacing the aminomethyl group with a methyl ester (C₁₂H₁₅NO₂, MW 205.25 g/mol) eliminates the amine’s nucleophilicity, rendering the compound unsuitable for further conjugation. However, the ester group may enhance membrane permeability due to increased lipophilicity (LogP = 1.37) .
  • tert-Butyl Carbamate Derivatives Compounds like tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate (C₁₅H₂₆N₂O₂, MW 266.38 g/mol) use a tert-butoxycarbonyl (Boc) protecting group instead of benzyl. Boc groups are more labile under acidic conditions, offering orthogonal deprotection strategies compared to the benzyl group’s hydrogenolytic removal .

Structural Complexity and Ring Substitution

  • Benzyl (E)-3-Hydroxy-3-(4-(2-(Methylcarbamoyl)phenyl)but-3-en-2-yl)azetidine-1-carboxylate
    This derivative (C₂₃H₂₄N₂O₄, MW 392.45 g/mol) features a complex side chain with a methylcarbamoylphenyl group. The extended conjugation and bulky substituents may hinder rotational freedom, impacting binding to biological targets .

Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
Benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate C₁₂H₁₆N₂O₂ 220.27 Aminomethyl, Cbz Chiral, rigid scaffold
Benzyl (2S)-2-(aminomethyl)azetidine-1-carboxylate C₁₂H₁₆N₂O₂ 220.27 Aminomethyl, Cbz Enantiomeric differences
(2R,4R)-Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate C₁₃H₁₈N₂O₃ 250.29 Hydroxyl, Cbz Enhanced solubility
Methyl (2R)-1-benzylazetidine-2-carboxylate C₁₂H₁₅NO₂ 205.25 Methyl ester, Cbz Higher LogP (1.37)

Biological Activity

Benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₁₂H₁₆N₂O₂
  • Molecular Weight : 220.27 g/mol
  • CAS Number : Not specified

The compound features a benzyl group attached to a 2-(aminomethyl)azetidine-1-carboxylate moiety, suggesting possible interactions with specific molecular targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation and survival.
  • Receptor Interaction : It could interact with various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented, suggesting its potential as an antibacterial agent.

Anticancer Properties

The compound has demonstrated promising anticancer activity in vitro, particularly against leukemia and breast cancer cell lines. Mechanisms involved include:

  • Induction of Apoptosis : Research indicates that the compound can trigger programmed cell death in cancer cells.
  • Targeting Cancer Metabolism : this compound may alter metabolic pathways within cancer cells, leading to reduced tumor growth.

Study on Anticancer Activity

A study evaluated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability compared to control groups, with an IC50 value demonstrating its potency as an anticancer agent.

Neuroprotective Effects

Another investigation focused on the neuroprotective potential of this compound. It was found to inhibit acetylcholinesterase activity, potentially enhancing acetylcholine levels in the brain, which could be beneficial for neurodegenerative conditions like Alzheimer's disease.

Data Table: Biological Activities of this compound

Activity TypeMechanismReference
AntimicrobialInhibits growth of Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Cholinesterase InhibitionEnhances neurotransmitter levels

Research Findings

Recent studies have focused on elucidating the precise mechanisms through which this compound exerts its biological effects. Ongoing research aims to identify specific molecular targets and pathways involved in its action. The potential for this compound to serve as a lead molecule in drug development is being actively explored.

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